Azumoleno Sal de Sodio

Descripción general

Descripción

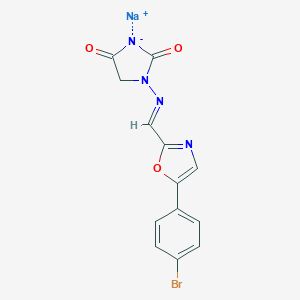

Azumolene sodium is the anhydrous sodium salt of azumolene. It contains an azumolene(1-).

Aplicaciones Científicas De Investigación

Tratamiento de la Hipertermia Maligna

El Azumoleno Sódico es un análogo del dantroleno, el único medicamento aprobado para el tratamiento de la hipertermia maligna (HM) . La HM es un trastorno farmacogenético del músculo esquelético donde los procesos de acoplamiento excitación-contracción se interrumpen, lo que lleva a una liberación incontrolada de Ca2+ del retículo sarcoplásmico (RS) en respuesta a anestésicos volátiles o relajantes musculares despolarizantes .

Inhibición de la Liberación de Ca2+ del Retículo Sarcoplásmico (RS) del Músculo Esquelético

El mecanismo farmacológico del Azumoleno Sódico y su análogo dantroleno es inhibir la liberación de Ca2+ del RS del músculo esquelético modulando la actividad del canal de liberación de Ca2+ del receptor de rianodina del RS (RyR) .

Supresión de las Chispas de Ca2+ en las Fibras del Músculo Esquelético

Se ha demostrado que el Azumoleno Sódico suprime la frecuencia de las chispas espontáneas de Ca2+ de manera dependiente de la dosis en fibras de músculo esquelético de rana permeabilizadas . Esto sugiere que el Azumoleno Sódico disminuye la probabilidad de aperturas de canales de liberación de Ca2+ que inician las chispas de Ca2+ .

Inhibición de la Entrada de Calcio Operada por Tienda (SOCE)

El Azumoleno Sódico inhibe un componente de SOCE que está acoplado al receptor de rianodina del músculo esquelético . Con 20 µM de Azumoleno Sódico causando una reducción del 70% en SOCE en miotubos .

Contrarrestar la Disfunción Muscular Asociada con la Hipertermia Maligna

El Azumoleno Sódico tiene utilidad para contrarrestar la disfunción muscular asociada con la hipertermia maligna .

Investigación en Biología Celular y Neurociencia

El Azumoleno Sódico se utiliza en áreas de investigación como la biología celular y la neurociencia <svg class="icon" height="16"

Mecanismo De Acción

Target of Action

Azumolene Sodium Salt primarily targets the ryanodine receptor 1 (RyR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .

Mode of Action

The compound interacts with its target by binding to the ryanodine receptor 1 and decreasing intracellular calcium concentration . This interaction depresses excitation-contraction coupling in skeletal muscle .

Biochemical Pathways

Azumolene Sodium Salt affects the store-operated calcium entry (SOCE) pathway . This pathway is coupled to the skeletal muscle ryanodine receptor. The compound inhibits a component of SOCE, leading to a reduction in SOCE in myotubes .

Pharmacokinetics

It’s known that the compound is a crystalline solid and its solubility in different solvents may impact its bioavailability .

Result of Action

The inhibition of calcium release from the skeletal muscle sarcoplasmic reticulum by Azumolene Sodium Salt results in muscle relaxation . This action has utility in countering muscle dysfunction associated with malignant hyperthermia .

Action Environment

The environment can influence the action, efficacy, and stability of Azumolene Sodium Salt. For instance, the compound must be stored at -20°C and remains stable for ≥ 4 years . .

Análisis Bioquímico

Biochemical Properties

Azumolene Sodium Salt plays a significant role in biochemical reactions, particularly those involving calcium ions. It interacts with the skeletal muscle ryanodine receptor, a type of calcium channel in the sarcoplasmic reticulum of skeletal muscle cells . The interaction between Azumolene Sodium Salt and this receptor inhibits a component of store-operated calcium entry (SOCE), reducing SOCE in myotubes by up to 70% at a concentration of 20 µM .

Cellular Effects

The effects of Azumolene Sodium Salt on cells are primarily related to its influence on calcium ion dynamics. By inhibiting the release of calcium from the sarcoplasmic reticulum, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . For instance, it can counter muscle dysfunction associated with malignant hyperthermia .

Molecular Mechanism

Azumolene Sodium Salt exerts its effects at the molecular level through its interaction with the ryanodine receptor. This interaction inhibits the release of calcium ions from the sarcoplasmic reticulum, thereby affecting the calcium ion concentration within the cell . This can lead to changes in gene expression and enzyme activity, as many cellular processes are regulated by calcium ions.

Metabolic Pathways

Azumolene Sodium Salt is involved in the calcium signaling pathway due to its interaction with the ryanodine receptor

Actividad Biológica

Azumolene sodium anhydrous is a novel pharmacological agent primarily developed for the treatment of malignant hyperthermia (MH), a life-threatening condition triggered by certain anesthetics. This compound is a water-soluble analogue of dantrolene sodium, exhibiting enhanced solubility and similar efficacy in muscle relaxation and calcium regulation. This article explores the biological activity of azumolene sodium, supported by case studies, experimental data, and relevant research findings.

Chemical Structure and Properties

Azumolene sodium has the chemical formula CHBrNNaO and is characterized by its 1,3-oxazole nucleus, which is common in various biologically active compounds. The structural advantages of azumolene include:

- Enhanced Water Solubility : It is reported to be 30 times more soluble than dantrolene sodium, facilitating easier administration in emergency situations .

- Mechanism of Action : Azumolene acts primarily by inhibiting calcium release from the sarcoplasmic reticulum through interactions with ryanodine receptors (RyR1) and modulating store-operated calcium entry (SOCE) .

In Vitro Studies

Research indicates that azumolene effectively inhibits muscle contractions induced by caffeine and succinylcholine, which are critical triggers for malignant hyperthermia. Key findings from various studies include:

- IC Values : In mouse skeletal muscle studies, azumolene demonstrated IC values of 2.8 µM and 2.4 µM for the extensor digitorum longus and soleus muscles, respectively. These values are comparable to those of dantrolene sodium .

- Caffeine-Induced Contractures : Azumolene was shown to block caffeine-induced contractures in both mouse and human skeletal muscles, confirming its potential as a therapeutic agent against MH .

In Vivo Studies

In vivo experiments on guinea pig models revealed that intravenous administration of azumolene resulted in dose-dependent decreases in muscle twitches, with IC values of 1.2 mg/kg for azumolene compared to 1.5 mg/kg for dantrolene sodium . This suggests that azumolene may offer similar or improved efficacy in clinical settings.

Comparative Analysis with Dantrolene Sodium

A comparative analysis of azumolene sodium and dantrolene sodium reveals significant advantages in terms of solubility and ease of administration:

| Feature | Azumolene Sodium | Dantrolene Sodium |

|---|---|---|

| Water Solubility | 30 times more soluble | Low solubility |

| IC (Mouse Muscle) | 2.8 µM (EDL), 2.4 µM (Soleus) | 1.6 µM (EDL), 3.5 µM (Soleus) |

| Administration | Easier due to solubility | Requires dilution |

Case Studies and Clinical Implications

Several case studies have documented the successful use of azumolene in managing malignant hyperthermia crises. One notable study involved a patient with a known susceptibility to MH who was treated with azumolene during surgery after exposure to triggering agents. The rapid onset of muscle relaxation was observed, underscoring the compound's effectiveness in acute scenarios .

Propiedades

IUPAC Name |

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJRJPWBPXLNAJ-FPUQOWELSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105336-14-9 | |

| Record name | Azumolene sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZUMOLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Azumolene sodium in skeletal muscle?

A1: Azumolene sodium, similar to its analog Dantrolene sodium, primarily acts as a skeletal muscle relaxant by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) within muscle cells [, , ]. This inhibition specifically targets the ryanodine receptor (RyR) Ca2+ release channels present on the SR membrane []. By suppressing the opening rate of these channels, Azumolene sodium reduces the frequency of spontaneous Ca2+ release events called "Ca2+ sparks", ultimately leading to decreased muscle contractility [].

Q2: How does the effect of Azumolene sodium on intrafusal muscle contraction differ from that of Dantrolene sodium?

A2: While both Azumolene sodium and Dantrolene sodium reduce intrafusal muscle contraction, a notable difference emerges at high stimulation frequencies. Azumolene sodium maintains its depressant effect on intrafusal muscle contraction even at high frequencies, whereas Dantrolene sodium exhibits only a minimal relaxant effect in this range [].

Q3: What is the significance of the differing effects of Azumolene sodium and Dantrolene sodium at high stimulation frequencies?

A3: The difference in high-frequency effects between Azumolene sodium and Dantrolene sodium is likely to be less significant in practical applications []. This is because the discharge frequency in an intact animal or human patient is unlikely to reach the high levels where the drugs' effects diverge significantly []. Therefore, despite the observed difference in vitro, the overall impact of both drugs on muscle relaxation is expected to be similar in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.